molecular formula C15H18O4 B12688339 2H-1-Benzopyran-6-acetic acid, 3,4-dihydro-alpha-methyl-2-(1-methylethyl)-4-oxo- CAS No. 58282-60-3

2H-1-Benzopyran-6-acetic acid, 3,4-dihydro-alpha-methyl-2-(1-methylethyl)-4-oxo-

Cat. No.: B12688339
CAS No.: 58282-60-3
M. Wt: 262.30 g/mol
InChI Key: IMEPSBLHFMECET-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-6-acetic acid, 3,4-dihydro-alpha-methyl-2-(1-methylethyl)-4-oxo- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-acetic acid, 3,4-dihydro-alpha-methyl-2-(1-methylethyl)-4-oxo- typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes and acetic acid derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for therapeutic uses, such as in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Another class of benzopyran derivatives known for their anticoagulant properties.

    Flavonoids: Naturally occurring benzopyran derivatives with antioxidant activities.

Uniqueness

2H-1-Benzopyran-6-acetic acid, 3,4-dihydro-alpha-methyl-2-(1-methylethyl)-4-oxo- is unique due to its specific structural features, which may confer distinct biological activities compared to other benzopyran derivatives.

Properties

CAS No.

58282-60-3

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

2-(4-oxo-2-propan-2-yl-2,3-dihydrochromen-6-yl)propanoic acid

InChI

InChI=1S/C15H18O4/c1-8(2)14-7-12(16)11-6-10(9(3)15(17)18)4-5-13(11)19-14/h4-6,8-9,14H,7H2,1-3H3,(H,17,18)

InChI Key

IMEPSBLHFMECET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)C2=C(O1)C=CC(=C2)C(C)C(=O)O

Origin of Product

United States

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